molecular formula C10H15NO B13150561 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13150561
M. Wt: 165.23 g/mol
InChI Key: QSFACOGOIUQQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves several steps. One common method includes the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with a nitrile source under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. It acts as a selective electrophilic aminating agent for nucleophiles such as nitrogen, sulfur, carbon, and oxygen. This selectivity is due to its unique spiro structure, which allows for stereoselective reactions without the formation of strongly acidic or basic byproducts .

Comparison with Similar Compounds

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile can be compared with other similar spiro compounds, such as:

The uniqueness of this compound lies in its specific functional groups and spiro structure, which provide distinct reactivity and versatility in various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-ethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-2-8-4-3-5-10(6-8)9(7-11)12-10/h8-9H,2-6H2,1H3

InChI Key

QSFACOGOIUQQEN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)C(O2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.